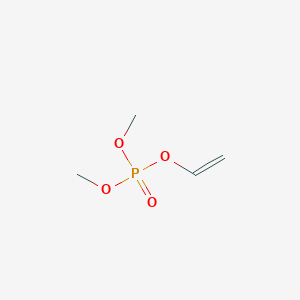
Samarium-149
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Samarium-149 is a radioactive isotope that has been used in various scientific research applications. It is a rare earth element that is found in small amounts in the earth's crust. The isotope has a half-life of 2.73 days and decays through beta emission.
Wissenschaftliche Forschungsanwendungen
Samarium-149 has been used in various scientific research applications. One of its main uses is in nuclear medicine. The isotope can be used for cancer treatment by targeting cancer cells with radiation. It can also be used for imaging studies to diagnose various diseases.
Wirkmechanismus
Samarium-149 decays through beta emission, which produces high-energy electrons that can penetrate tissues and destroy cancer cells. The isotope can also emit gamma rays, which can be used for imaging studies.
Biochemische Und Physiologische Effekte
Samarium-149 has been shown to have a low toxicity and is well-tolerated by the body. The isotope is mainly excreted through the urine and feces. It does not accumulate in the body, which reduces the risk of long-term side effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using samarium-149 in lab experiments is its high specific activity, which allows for accurate measurements. The isotope also has a short half-life, which reduces the risk of long-term contamination. However, the short half-life also limits the time available for experiments.
Zukünftige Richtungen
There are many future directions for research on samarium-149. One area of research is the development of new synthesis methods that can produce the isotope in larger quantities. Another area of research is the development of new applications for the isotope in nuclear medicine. Additionally, research can be conducted to further understand the mechanism of action and physiological effects of samarium-149.
In conclusion, samarium-149 is a radioactive isotope that has many scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Samarium-149 has the potential to be used in various fields of research and can contribute to the advancement of science and medicine.
Synthesemethoden
Samarium-149 can be synthesized through the neutron activation of samarium-148. The isotope can be produced in a nuclear reactor by irradiating samarium-148 with neutrons. The resulting samarium-149 can be separated from the other isotopes of samarium through various chemical separation techniques.
Eigenschaften
CAS-Nummer |
14392-34-8 |
|---|---|
Produktname |
Samarium-149 |
Molekularformel |
Sm |
Molekulargewicht |
148.91719 g/mol |
IUPAC-Name |
samarium-149 |
InChI |
InChI=1S/Sm/i1-1 |
InChI-Schlüssel |
KZUNJOHGWZRPMI-BJUDXGSMSA-N |
Isomerische SMILES |
[149Sm] |
SMILES |
[Sm] |
Kanonische SMILES |
[Sm] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1,2,4-Metheno-1H-cyclobuta[cd]pentalene-3,5-dione, hexahydro-](/img/structure/B80606.png)
![(1R,3R,5R,6S,7S,11S)-6-Hydroxy-3-methyl-8-methylidene-4,10,15-trioxatetracyclo[11.2.1.03,5.07,11]hexadec-13(16)-ene-9,14-dione](/img/structure/B80607.png)

